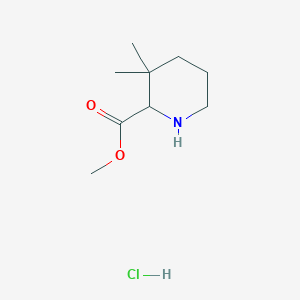

Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride

Description

Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing ring. The compound features two methyl groups at the 3rd position of the piperidine ring and a methyl ester group at the 2nd-position carboxylate. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-9(2)5-4-6-10-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLFWWIIWJHBHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride typically involves the esterification of 3,3-dimethylpiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Esters with Substituent Variations

a) Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate (Compound 26)

- Structure: Features a sulfonyl-linked anthraquinone moiety at the piperidine 1-position and a methyl ester at the 3-position.

- Synthesis : Synthesized via a high-yield (95%) reaction using methyl piperidine-3-carboxylate hydrochloride as a precursor, indicating shared synthetic pathways with the target compound .

- Key Differences: The bulky anthraquinone group introduces steric hindrance and may reduce bioavailability compared to the simpler 3,3-dimethyl substitution in the main compound.

b) Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride

- Structure : Difluoro groups at the 3rd position and a methyl ester at the 4th position.

- Applications : Used in drug development for enhanced metabolic stability due to fluorine’s electron-withdrawing effects.

- Contrast : The fluorinated analog likely exhibits distinct reactivity and pharmacokinetics compared to the dimethyl-substituted compound .

c) Methyl Piperidine-3-carboxylate Hydrochloride (CAS 164323-84-6)

- Structure : Lacks methyl groups at the 3rd position, reducing steric hindrance.

- Implications : Higher conformational flexibility may improve binding to biological targets but reduce specificity .

d) Dimethyl Piperidine-3,5-dicarboxylate Hydrochloride (CAS 1439815-15-2)

- Structure : Two ester groups at positions 3 and 3.

Piperidine Derivatives with Non-Ester Functional Groups

a) [(3S)-3-methyl-3-piperidyl]methanol Hydrochloride (CAS 1956435-41-8)

- Structure: Replaces the ester group with a methanol moiety.

- Functional Impact : The hydroxyl group enables hydrogen bonding, enhancing solubility but reducing lipophilicity compared to ester-containing analogs .

b) Yohimbine Hydrochloride

Pharmaceutical Hydrochloride Salts with Piperidine Motifs

a) Donepezil Hydrochloride

- Structure: Benzyl-piperidine core with an indanone group.

- Application : AChE inhibitor for Alzheimer’s disease.

b) Pexidartinib Hydrochloride

Research Findings and Implications

- Synthetic Efficiency : High-yield methods for analogs like Compound 26 (95% yield) suggest scalable routes for related piperidine hydrochlorides .

- Bioactivity Trends: Fluorinated derivatives (e.g., 3,3-difluoro) may offer superior metabolic stability, while ester-free analogs (e.g., [(3S)-3-methyl-3-piperidyl]methanol HCl) prioritize solubility .

- Pharmacological Diversity: Structural variations (e.g., anthraquinone in Compound 26 vs.

Biological Activity

Methyl 3,3-dimethylpiperidine-2-carboxylate; hydrochloride is a compound of significant interest in biological research due to its potential therapeutic applications and interactions with various biological targets. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring structure, which is crucial for its biological interactions. The presence of the ester group allows for hydrolysis, leading to the release of the active piperidine derivative. This derivative can then interact with various biological targets such as enzymes and receptors, influencing their activity.

Methyl 3,3-dimethylpiperidine-2-carboxylate; hydrochloride exhibits its biological effects primarily through:

- Enzyme Modulation : It may inhibit or activate specific enzymes, thereby affecting metabolic pathways.

- Receptor Interaction : The compound can bind to receptors, which influences cellular signaling pathways related to cell proliferation and apoptosis.

Biological Activities Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest it has potential antimicrobial properties against various pathogens.

- Antiviral Effects : It has been evaluated for its ability to inhibit viral replication in vitro.

- Cytotoxicity : Some studies report cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Case Studies and Research Findings

-

Cancer Therapy :

- A study highlighted that derivatives of piperidine compounds showed promising anticancer activity. Specifically, one derivative demonstrated better cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard treatments .

- Research indicates that certain piperidine derivatives can act as ligands to muscarinic acetylcholine receptors, which are implicated in cancer progression and metastasis .

- Enzyme Inhibition Studies :

-

Antiviral Activity :

- Investigations into the antiviral properties of piperidine derivatives have shown promise in reducing viral replication rates in laboratory settings. This points towards a potential role in developing antiviral medications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.